4-methanesulfonyl-1-[2-(trifluoromethyl)benzoyl]piperidine
Description
Properties
IUPAC Name |
(4-methylsulfonylpiperidin-1-yl)-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3S/c1-22(20,21)10-6-8-18(9-7-10)13(19)11-4-2-3-5-12(11)14(15,16)17/h2-5,10H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOZRLNUVKRLFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-1-[2-(trifluoromethyl)benzoyl]piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using reagents such as methanesulfonyl chloride.
Attachment of the Trifluoromethylbenzoyl Group: The trifluoromethylbenzoyl group can be attached through acylation reactions using reagents like trifluoromethylbenzoyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonyl-1-[2-(trifluoromethyl)benzoyl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various reduced derivatives of the compound.
Scientific Research Applications
Pharmaceutical Development
The compound's structural motif, particularly the benzoylpiperidine fragment, is recognized as a privileged structure in drug design. This fragment has been incorporated into various bioactive molecules with therapeutic properties, including anti-cancer, anti-psychotic, and neuroprotective agents . The presence of the trifluoromethyl group is critical as it often influences the pharmacokinetics and pharmacodynamics of the compounds, improving their efficacy and selectivity.
Anticancer Research
Recent studies have highlighted the potential of benzoylpiperidine derivatives in cancer therapy. For instance, compounds featuring this scaffold have demonstrated significant inhibitory effects on cell proliferation in various cancer cell lines, including breast and colorectal cancers. The introduction of fluorinated groups has been shown to enhance the potency of these compounds by improving their interaction with biological targets .
Mechanistic Studies
Research into the mechanism of action of benzoylpiperidine derivatives suggests that they may act as inhibitors of key enzymes involved in cancer progression. For example, certain derivatives have been identified as selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme implicated in endocannabinoid signaling pathways that regulate tumor growth .
Synthetic Methodologies
The synthesis of 4-methanesulfonyl-1-[2-(trifluoromethyl)benzoyl]piperidine has been explored through various methodologies. These include multi-step synthetic routes that involve the formation of key intermediates via reactions such as acylation and sulfonylation. The synthetic strategies are crucial for optimizing yield and purity for subsequent biological evaluations .
Case Study 1: Inhibition of Cancer Cell Growth
A study conducted on a series of benzoylpiperidine derivatives demonstrated that specific substitutions could lead to enhanced anti-proliferative activity against human breast cancer cells. The lead compound exhibited IC50 values ranging from 7.9 to 92 µM across different cell lines, indicating its potential as a therapeutic agent .
Case Study 2: Drug Design Optimization
Another research effort focused on optimizing the lead compound to improve its selectivity and potency against MAGL. Structural modifications led to a derivative with significantly improved inhibition rates compared to earlier versions, showcasing the importance of chemical modifications in drug development .
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-1-[2-(trifluoromethyl)benzoyl]piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methanesulfonyl-2-(trifluoromethyl)benzonitrile
- 1-Fluoro-4-methanesulfonyl-2-(trifluoromethyl)benzene
Uniqueness
4-Methanesulfonyl-1-[2-(trifluoromethyl)benzoyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
4-Methanesulfonyl-1-[2-(trifluoromethyl)benzoyl]piperidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a piperidine ring substituted with a methanesulfonyl group and a trifluoromethylbenzoyl moiety. This unique structure contributes to its pharmacological properties.
Structural Formula
Research indicates that compounds with piperidine structures, such as this compound, can modulate various receptors and enzymes. Specifically, it has been suggested that this compound may act as a modulator of the chemokine receptor CCR5, which is implicated in HIV infection and inflammatory processes .
Pharmacological Effects
- Antiproliferative Activity : Studies have shown that benzoylpiperidine derivatives exhibit significant antiproliferative effects on various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values ranging from 19.9 to 75.3 µM against human breast and ovarian cancer cells .
- Receptor Modulation : The compound has been investigated for its ability to interact with serotonin and dopamine receptors. One study highlighted a benzoylpiperidine derivative's notable affinity for serotonin receptors (5-HT2A and 5-HT2C), which may suggest potential applications in treating mood disorders .
Case Study 1: Cancer Cell Line Inhibition
A recent study evaluated the antiproliferative effects of benzoylpiperidine derivatives on MDA-MB-231 (breast cancer) and OVCAR-3 (ovarian cancer) cell lines. The results indicated that specific structural modifications enhanced potency, leading to IC50 values as low as 7.9 µM for certain derivatives .
Case Study 2: Neuropharmacological Properties
Another investigation focused on the neuropharmacological properties of related piperidine compounds. It was found that these compounds could serve as potential neuroleptics with reduced side effects compared to traditional antipsychotics like haloperidol, indicating a promising avenue for future research .
Comparative Analysis of Biological Activity
| Compound | IC50 (µM) | Target Receptor/Enzyme | Activity Type |
|---|---|---|---|
| This compound | 19.9 - 75.3 | CCR5 | Antiproliferative |
| Benzoylpiperidine Derivative A | 7.9 | MAGL | Inhibitor |
| Benzoylpiperidine Derivative B | 80 nM | Serotonin Receptors | Modulator |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-methanesulfonyl-1-[2-(trifluoromethyl)benzoyl]piperidine, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via a multi-step approach:
Sulfonylation : React piperidine with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the methanesulfonyl group .
Benzoylation : Couple the sulfonylated piperidine with 2-(trifluoromethyl)benzoyl chloride using a coupling agent like EDCI/HOBt in anhydrous DMF.
Optimization : Control reaction temperature (0–5°C for sulfonylation; room temperature for benzoylation) and stoichiometry (1.2 equivalents of benzoyl chloride) to minimize side products. Monitor purity via HPLC (e.g., 95% purity threshold) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm substituent positions via characteristic shifts (e.g., trifluoromethyl group at δ ~120 ppm in -NMR; sulfonyl protons at δ 3.1–3.3 ppm in -NMR) .
- HPLC-MS : Verify molecular weight (e.g., [M+H] peak at m/z ~375) and retention time consistency .
- Elemental Analysis : Ensure carbon, hydrogen, and nitrogen percentages align with theoretical values (e.g., C: 52.3%, H: 4.2%, N: 3.8%) .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?
- Methodology :
Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize candidates with strong binding affinities.
MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent models .
Q. How should researchers address contradictory data in biological assays involving this compound?
- Methodology :
Dose-Response Analysis : Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
Orthogonal Assays : Validate cytotoxicity via MTT and apoptosis assays (e.g., Annexin V staining) to rule out false positives .
Batch Variability Check : Compare results across multiple synthetic batches to isolate purity-driven discrepancies (e.g., HPLC purity ≥95%) .
Q. What factorial design approaches are optimal for optimizing reaction conditions in scaled-up synthesis?
- Methodology :
2 Factorial Design : Vary temperature (20–40°C), solvent (DMF vs. THF), and catalyst loading (5–10 mol%) to identify critical parameters .
Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature × solvent polarity) to maximize yield .
Robustness Testing : Introduce ±5% variations in reagent ratios to assess process stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
